molecular formula C8H8O2 B1456353 Methyl benzoate-d8 CAS No. 91929-46-3

Methyl benzoate-d8

Cat. No.: B1456353
CAS No.: 91929-46-3
M. Wt: 144.2 g/mol
InChI Key: QPJVMBTYPHYUOC-JGUCLWPXSA-N
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Description

Methyl benzoate-d8 (C₆D₅COOCD₃) is a fully deuterated isotopologue of methyl benzoate, where all eight hydrogen atoms in the benzene ring and the methyl ester group are replaced with deuterium (²H). This substitution significantly alters its physical and spectroscopic properties compared to the non-deuterated analogue, making it invaluable in analytical chemistry, particularly as an internal standard for gas chromatography-mass spectrometry (GC/MS) . Its molecular weight is 144.19 g/mol, compared to 136.14 g/mol for standard methyl benzoate (C₆H₅COOCH₃). The compound is commercially available at high isotopic purity (≥98 atom% D) and is classified as a hazardous substance (Category 4-3-III) due to flammability and reactivity risks .

Preparation Methods

Synthetic Routes and Reaction Conditions

The most common method for the production of methyl benzoate-d8 is through the esterification of benzoic acid-d5 with methanol-d4. This reaction takes place in the presence of a strong acid catalyst, typically sulfuric acid or hydrochloric acid. The reaction conditions usually involve heating the mixture to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar esterification process but on a larger scale. The reaction is carried out in large reactors with continuous monitoring of temperature and pressure to ensure optimal yield and purity. The use of deuterated reagents, such as benzoic acid-d5 and methanol-d4, is essential to achieve the desired deuteration level in the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl benzoate-d8 undergoes various types of chemical reactions, including:

    Electrophilic substitution: Electrophiles attack the benzene ring, leading to substitution reactions. For example, nitration with nitric acid in the presence of sulfuric acid produces methyl 3-nitrobenzoate-d8.

    Nucleophilic substitution: Nucleophiles attack the carbonyl center of the ester group. Hydrolysis with aqueous sodium hydroxide results in the formation of methanol-d4 and sodium benzoate-d5.

    Reduction: Reduction of the ester group can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of benzyl alcohol-d8.

Common Reagents and Conditions

    Nitration: Nitric acid and sulfuric acid at low temperatures.

    Hydrolysis: Aqueous sodium hydroxide under reflux conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed

    Nitration: Methyl 3-nitrobenzoate-d8.

    Hydrolysis: Methanol-d4 and sodium benzoate-d5.

    Reduction: Benzyl alcohol-d8.

Scientific Research Applications

Organic Synthesis

Methyl Benzoate-d8 in Reactions:
this compound can serve as a valuable substrate in organic synthesis, particularly in reactions involving electrophilic aromatic substitution. The presence of deuterium allows for tracing and mechanistic studies due to the distinct mass difference it introduces in the reaction products. For instance, it can be utilized in nitration reactions to yield deuterated nitro compounds, which are useful in subsequent synthetic pathways.

Table 1: Electrophilic Substitution Reactions Using this compound

Reaction TypeProductReaction Conditions
NitrationMethyl 3-nitrobenzoate-d8Nitric acid, sulfuric acid
HydrolysisSodium benzoate-d8Aqueous NaOH
Friedel-Crafts AcylationDeuterated ketonesAcyl chloride, AlCl3

Analytical Chemistry

NMR Spectroscopy:
this compound is frequently used as an internal standard or solvent in nuclear magnetic resonance (NMR) spectroscopy. Its deuterated nature enhances spectral resolution and reduces background noise from hydrogen signals. This application is particularly important for quantifying other compounds in mixtures or studying reaction kinetics.

Gas Chromatography-Mass Spectrometry (GC-MS):
In GC-MS applications, this compound can act as a calibration standard. Its known retention time and mass fragmentation patterns facilitate accurate quantification of other volatile organic compounds (VOCs) present in environmental samples or food products.

Biological Studies

Toxicity Assessments:
Research has demonstrated that methyl benzoate exhibits relatively low cytotoxicity compared to other benzoates when tested on human cell lines such as HEK293 and CACO2. Studies indicate that at concentrations below 11 mM, this compound does not significantly impair cell viability, making it a candidate for further investigation as a safe additive or solvent in pharmaceutical formulations .

Insecticidal Properties:
Methyl benzoate has been identified as an effective insecticide against various pests. Studies suggest that its application can disrupt the nervous system of insects at specific concentrations, indicating potential use in agricultural pest control . The deuterated form may enhance tracking and understanding of its mode of action due to isotopic labeling.

Environmental Applications

Biodegradation Studies:
The environmental fate of this compound can be studied using isotopic labeling techniques to trace its degradation pathways in soil and water systems. This is crucial for understanding the impact of such compounds on ecosystems and developing bioremediation strategies.

Case Studies

Case Study 1: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of methyl benzoate on human kidney cells, showing that it was less toxic than ethyl and vinyl benzoates at comparable concentrations. The findings indicated that methyl benzoate could be considered for safer use in consumer products .

Case Study 2: Insect Attraction and Pollination
Research highlighted the role of methyl benzoate in attracting pollinators such as orchid bees. Its presence in floral emissions was shown to enhance pollination efficiency, suggesting its ecological significance .

Mechanism of Action

The mechanism of action of methyl benzoate-d8 involves its interaction with specific molecular targets and pathways. In NMR spectroscopy, the deuterium atoms in this compound do not produce signals in the hydrogen NMR spectrum, making it an ideal solvent or internal standard. In organic synthesis, the ester group in this compound undergoes various reactions, such as nucleophilic substitution and reduction, to form different products.

Comparison with Similar Compounds

Methyl benzoate-d8 is part of a broader family of methyl esters and deuterated analogues. Below is a detailed comparison with structurally and functionally related compounds:

Structural and Isotopic Analogues

Methyl Benzoate (C₆H₅COOCH₃)

  • Molecular Weight : 136.14 g/mol .
  • Boiling Point : 199.6°C; Density : 1.086–1.091 g/cm³ .
  • Applications : Solvent, flavoring agent, and intermediate in organic synthesis.
  • Key Difference : Lacks deuterium, making it unsuitable for isotopic tracing in analytical methods.

Methyl Benzoate-2,3,4,5,6-d5 (C₆H₃D₅COOCH₃)

  • Molecular Weight : 141.17 g/mol .
  • Isotopic Substitution : Five deuterium atoms on the benzene ring.
  • Applications : Used in environmental analysis but less common than this compound due to partial deuteration.

Methyl 4-(2-Iodoethyl)benzoate-d8

  • Structure : Features an iodoethyl substituent on the benzene ring in addition to full deuteration.
  • Applications : Specialized in radiolabeling studies and pharmacokinetic research .

Functional Analogues

Methyl Salicylate (C₆H₄(OH)COOCH₃)

  • Molecular Weight : 152.15 g/mol .
  • Key Difference : Contains a hydroxyl group, enabling hydrogen bonding and distinct reactivity (e.g., in pharmaceuticals).
  • Applications : Topical analgesics and fragrances.

(S)-Methyl 4-(1-Aminoethyl)benzoate Molecular Weight: 179.22 g/mol . Key Difference: Chiral aminoethyl group introduces stereochemical complexity, relevant in asymmetric synthesis and drug development.

Table 1: Comparative Properties of this compound and Analogues

Compound Molecular Weight (g/mol) Isotopic Substitution Key Applications Hazard Class
This compound 144.19 C₆D₅COOCD₃ GC/MS internal standard, environmental analysis 4-3-III
Methyl Benzoate 136.14 None Solvent, flavoring agent 4-3-III
Methyl Benzoate-d5 141.17 C₆H₃D₅COOCH₃ Environmental analysis 4-3-III
Methyl Salicylate 152.15 C₆H₄(OH)COOCH₃ Pharmaceuticals, fragrances Not specified
(S)-Methyl 4-(1-Aminoethyl)benzoate 179.22 Chiral aminoethyl Asymmetric synthesis Not specified

Stability and Spectroscopic Behavior

  • Deuterium Effects : The C–D bond in this compound exhibits lower vibrational frequencies compared to C–H, reducing signal overlap in IR and NMR spectra. This enhances accuracy in quantitative GC/MS analyses .
  • Thermal Stability : Deuterated compounds generally show marginally higher thermal stability, which is critical for high-temperature GC applications .

Biological Activity

Methyl benzoate-d8 is a deuterated derivative of methyl benzoate, where eight hydrogen atoms are replaced with deuterium. This isotopic labeling enhances the compound's utility in various biological and chemical studies, particularly in tracing metabolic pathways and understanding compound interactions within biological systems. Despite limited specific studies on this compound, its structural analogs have been extensively researched for their biological activities, including antimicrobial and anti-inflammatory properties.

  • Molecular Formula : C9H10O2 (for methyl benzoate) with deuterium substitution.
  • Molecular Weight : Approximately 150.18 g/mol for methyl benzoate; the deuterated version will have a slightly higher molecular weight due to the presence of deuterium.
  • Structure : The compound consists of a benzoate group attached to a methyl group, with deuterated hydrogen atoms replacing the corresponding hydrogen atoms in the methyl group.

Biological Activity Overview

The biological activity of this compound can be inferred from studies on its non-deuterated counterparts and related compounds. Key findings include:

  • Antimicrobial Activity : Derivatives of benzoic acid, including methyl benzoate, have demonstrated significant antimicrobial properties against various pathogens. For instance, studies show that methyl benzoate exhibits antibacterial effects against Gram-positive and Gram-negative bacteria .
  • Anti-inflammatory Effects : Several benzoate derivatives have been investigated for their ability to reduce inflammation. Methyl benzoate has been noted for its potential to inhibit inflammatory markers, suggesting that its deuterated form may retain similar properties .

The mechanisms through which methyl benzoate and its derivatives exert biological effects include:

  • Inhibition of Enzymatic Activity : Compounds like methyl benzoate can inhibit enzymes involved in inflammatory processes, thereby reducing the overall inflammatory response.
  • Membrane Interaction : The lipophilic nature of methyl benzoate allows it to interact with cell membranes, potentially altering membrane permeability and influencing cellular functions.

Case Study 1: Antimicrobial Properties

A study examined the antimicrobial efficacy of various benzoic acid derivatives, including methyl benzoate. Results indicated that these compounds could inhibit the growth of Staphylococcus aureus and Escherichia coli effectively. The study highlighted that the presence of substituents on the benzene ring significantly influenced antimicrobial activity .

Case Study 2: Inflammatory Response Modulation

Research involving animal models demonstrated that administration of methyl benzoate resulted in a reduction of pro-inflammatory cytokines. This suggests that the compound may modulate immune responses, potentially offering therapeutic benefits in inflammatory diseases .

Data Table: Comparison of Biological Activities

Compound NameAntimicrobial ActivityAnti-inflammatory ActivityNotes
Methyl BenzoateYesYesEffective against Gram-positive bacteria
This compoundExpected SimilarityExpected SimilarityEnhanced tracing in metabolic studies
Methyl 4-(2-Iodoethyl)benzoate-d8Limited DataLimited DataPotential for enhanced detection

Q & A

Basic Research Questions

Q. How is Methyl benzoate-d8 synthesized and characterized in academic research?

this compound is synthesized via acid-catalyzed esterification using deuterated reagents (e.g., CD3OD and C6D5COOD) to ensure full deuteration of the methyl and aryl groups. Characterization involves nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ²H NMR) to confirm deuterium incorporation and high-resolution mass spectrometry (HRMS) to verify molecular mass. Purity is assessed using gas chromatography (GC) with flame ionization detection, ensuring ≥98 atom% deuterium . For reproducibility, experimental protocols must detail reaction conditions (e.g., temperature, catalyst concentration) and purification steps (e.g., distillation, recrystallization) .

Q. What role does deuteration play in spectroscopic studies of this compound?

Deuteration eliminates proton signals in NMR, simplifying spectral analysis of non-deuterated reaction intermediates or byproducts. For example, in kinetic isotope effect (KIE) studies, the absence of ¹H signals in the methyl-d3 and aryl-d5 groups allows precise tracking of hydrogen/deuterium exchange rates. Researchers must calibrate instruments for deuterium detection and use solvent suppression techniques to avoid interference from residual protons .

Q. How do researchers validate the isotopic purity of this compound?

Isotopic purity is validated using quantitative ²H NMR or isotope ratio mass spectrometry (IRMS). For ²H NMR, integration of residual proton signals in the deuterated regions (e.g., methyl-d3 at δ 2.0–2.5 ppm) quantifies impurities. IRMS measures the D/H ratio with precision <0.1%, critical for studies requiring high isotopic fidelity, such as metabolic tracing .

Advanced Research Questions

Q. How can discrepancies in deuterium distribution affect reaction mechanisms in this compound studies?

Partial deuteration at unintended sites (e.g., incomplete aryl deuteration) may skew kinetic or thermodynamic data. For example, in hydrolysis studies, residual protons in the aromatic ring could alter reaction rates, leading to erroneous KIE calculations. To mitigate this, researchers should use site-specific deuterated precursors (e.g., C6D5COCl instead of C6H5COCl) and verify deuteration patterns via 2D NMR (HSQC, HMBC) .

Q. What computational methods are used to model isotopic effects in this compound?

Density functional theory (DFT) simulations (e.g., B3LYP/6-31G*) predict vibrational frequencies and isotopic shifts in IR/Raman spectra. For example, deuterium substitution in the methyl group reduces C-D stretching frequencies by ~15%, which must align with experimental spectra. Researchers should compare computed isotopic scattering cross-sections with neutron diffraction data to validate models .

Q. How do solvent interactions influence the stability of this compound in long-term storage?

Deuterated esters are hygroscopic and prone to proton exchange in protic solvents (e.g., H2O, MeOH). Stability studies recommend storage under anhydrous conditions (e.g., molecular sieves) at -20°C. Accelerated degradation tests (40°C/75% RH for 6 months) coupled with GC-MS monitor deuterium loss, with degradation thresholds set at <1% protonation .

Q. Methodological Guidance

Q. How should researchers address conflicting data on isotopic labeling efficiency in this compound?

Contradictions often arise from differences in synthetic routes or analytical techniques. For example, GC-MS may overestimate purity due to co-eluting impurities, whereas ²H NMR provides direct quantification. A standardized protocol should include cross-validation using multiple methods (e.g., NMR, IRMS, HRMS) and transparent reporting of detection limits .

Q. What strategies optimize this compound for tracer studies in metabolic research?

To minimize isotopic dilution, use cell cultures or animal models with controlled deuterium intake. LC-MS/MS methods with selected reaction monitoring (SRM) enhance sensitivity for detecting deuterated metabolites. Calibration curves must account for matrix effects (e.g., plasma proteins) to avoid quantification bias .

Q. Data Reporting and Reproducibility

  • Tabulated Example: Comparative Deuteration Efficiency

    Synthesis MethodDeuterium SourcePurity (atom% D)Analytical MethodReference
    Acid-catalyzed esterificationCD3OD + C6D5COOD98.5%²H NMR
    Grignard reactionC6D5MgBr + CD3I99.2%IRMS
  • Key References : Always cite primary literature for synthetic protocols and repository datasets (e.g., NIST Chemistry WebBook) for spectral data .

Properties

IUPAC Name

trideuteriomethyl 2,3,4,5,6-pentadeuteriobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O2/c1-10-8(9)7-5-3-2-4-6-7/h2-6H,1H3/i1D3,2D,3D,4D,5D,6D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPJVMBTYPHYUOC-JGUCLWPXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)OC([2H])([2H])[2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

10.5 g of 4-(2-aminoethyl)-benzoic acid methyl ester-hydrochloride were suspended in 40 ml of dioxane and 20 ml of acetone and the suspension was combined with 8 ml of pyridine. To this suspension, a solution of 10 g of 2-ethoxy-5-chloro-benzoyl chloride in a small amount of acetone was added dropwise, while stirring, and the whole was heated for 2 hours under reflux. After cooling, the mixture was concentrated under reduced pressure, combined with ice-water, filtered with suction, stirred with dilute hydrochloric acid and with a NaHCO3 solution and the resulting product was again filtered off with suction and recrystallized from ethanol. The 4-(2-<2-ethoxy-5-chloro-benzamido>-ethyl)-benzoic acid methyl ester obtained was found to melt at 110° C.
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Synthesis routes and methods II

Procedure details

A mixture of 7.03 g (0.05 g mole) of benzoyl chloride, 4.5 g (0.05 g mole) of dimethyl carbonate, and 0.85 g (0.0025 g mole) of tetra-n-butyl phosphonium bromide (TBPB) in 25 ml of sulfolane was heated at 150° C. in a reaction flask equipped with reflux condenser. After 22 hours, the condenser was replaced by a distillation head and 6.3 g (93 percent yield) of methyl benzoate distilled at 83° C.-85° C./17 mm.
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93%

Synthesis routes and methods III

Procedure details

Under argon, a Keim autoclave was charged with [RuCl2(R-BINAP)(dmf)2] (0.01 mmol, 0.05 mol %) and S,S-DPEN (0.01 mmol, 0.05 mol %) followed by THF (2 ml) and the solution stirred for 5 minutes. Then a solution of the desired ester (20 mmol) in THF (2 ml), followed by more THF (2×1 ml), and a solution of tridecane (1 mmol) in THF (2 ml), as internal standard, followed by more THF (2×1 ml), were successively added to the autoclave. Finally, solid NaOMe (1 mmol, 5 mol %) was added and the autoclave was pressurised with hydrogen gas at 50 bars and placed in a thermostatted oil bath set at 60° C. After the mentioned time, the autoclave was removed from the oil bath, and cooled in a cold-water bath. Then, an aliquot (0.4 ml) was taken, diluted with MTBE (5 ml), washed with aq. sat. NH4Cl (5 ml), and filtered over a plug of celite and analyzed by GC.
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RuCl2(R-BINAP)(dmf)2
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Synthesis routes and methods IV

Procedure details

For example, when pure benzoyl cyanide (i.e., containing essentially no halide ion or halide ion source, such as benzoyl chloride) is reacted with concentrated sulfuric acid and then esterified by further reaction with methanol, the cyano group is cleaved and methyl benzoate is formed as follows: ##STR2##
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Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Methyl benzoate-d8
Methyl benzoate-d8
Methyl benzoate-d8
Methyl benzoate-d8
Methyl benzoate-d8
Methyl benzoate-d8

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.